BenchChemオンラインストアへようこそ!

SW044248

Topoisomerase I Target Selectivity Drug Discovery

SW044248 is a non-canonical Top1 inhibitor with subtype-selective NSCLC cytotoxicity (active in ~24% of 74 lines), distinct from broad-spectrum agents like camptothecin. It does not intercalate DNA or stabilize the Top1-DNA covalent complex; shows no cross-activity with Top2. Rapidly activates ISR via GCN2/PKR-eIF2α (>5-fold stronger than camptothecin). Essential for CDKN1A-dependent resistance studies and NSCLC phenotypic screening. ≥98% purity by HPLC. For research use only; not for human use.

Molecular Formula C22H23N5O2S
Molecular Weight 421.5 g/mol
Cat. No. B1682839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSW044248
SynonymsSW044248;  SW-044248;  SW 044248.
Molecular FormulaC22H23N5O2S
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=C(C4=CC=CC=C4N3CC)N=N2
InChIInChI=1S/C22H23N5O2S/c1-4-18(21(28)23-15-11-7-9-13-17(15)29-3)30-22-24-20-19(25-26-22)14-10-6-8-12-16(14)27(20)5-2/h6-13,18H,4-5H2,1-3H3,(H,23,28)
InChIKeyPEVRGVRHMMZNGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SW044248: A Non-Canonical, Subtype-Selective Topoisomerase I Inhibitor for NSCLC Research


SW044248 (CAS 522650-83-5) is an indolotriazine-based small molecule identified as a non-canonical, subtype-selective inhibitor of topoisomerase I (Top1) [1]. Unlike canonical Top1 inhibitors such as camptothecin (CPT) and its clinical derivatives, SW044248 does not intercalate into DNA or stabilize the Top1-DNA covalent complex in the same manner [1]. Instead, it acts through a distinct mechanism, leading to selective cytotoxicity against a specific subset of non-small cell lung cancer (NSCLC) cell lines while sparing immortalized human bronchial epithelial cells and Topoisomerase II (Top2) activity [1]. The compound is a cell-permeable powder with a molecular weight of 421.52 and demonstrates high purity (≥98% by HPLC) from multiple commercial sources .

Why SW044248 Cannot Be Substituted with Other Topoisomerase I Inhibitors


Generic substitution with canonical Top1 inhibitors like camptothecin, topotecan, or irinotecan is not scientifically valid for studies requiring SW044248. SW044248 exhibits a unique, subtype-selective toxicity profile, being active in only approximately 24% of the NSCLC cell lines tested (18/74), whereas camptothecin demonstrates broad, non-selective cytotoxicity across the same panel [1]. This selectivity is driven by a distinct mechanism of Top1 inhibition that, unlike camptothecin, does not deplete cellular Top1 protein and differentially activates the integrated stress response (ISR) [1]. Furthermore, SW044248 shows no cross-resistance with Top2 inhibitors and its unique susceptibility biomarker (CDKN1A upregulation) is not a predictor of response to other Top1 inhibitors [1]. Therefore, substituting SW044248 with a generic Top1 inhibitor will fundamentally alter the experimental outcomes and biological interpretation.

Quantitative Differentiation Evidence for SW044248 in NSCLC Research


Target Selectivity: SW044248 is >270-fold More Selective for Top1 over Top2 than Canonical Inhibitors

In recombinant enzymatic assays, SW044248 exhibits high selectivity for Top1 (IC50 = 0.37 μM) with negligible activity against Top2 (IC50 > 100 μM), resulting in a selectivity index of >270-fold [1]. In contrast, the canonical Top1 inhibitor camptothecin does not exhibit such pronounced target selectivity and is known to induce Top2-mediated DNA damage at higher concentrations [2]. This differential selectivity is critical for experiments requiring specific Top1 inhibition without confounding Top2 effects.

Topoisomerase I Target Selectivity Drug Discovery

Selective Cytotoxicity: SW044248 is Active in Only 24% of NSCLC Lines, Unlike the Broad Activity of Camptothecin

Across a panel of 74 diverse NSCLC cell lines, SW044248 demonstrated potent cytotoxicity (IC50 < 5 μM) in only 18 lines (~24%), whereas camptothecin was broadly cytotoxic across the entire panel [1]. The median IC50 for sensitive lines was 1.68 μM (e.g., HCC4017), while insensitive lines showed no effect at concentrations up to 10 μM . This stark difference in selectivity profiles underscores that SW044248 targets a specific molecular vulnerability present in a subset of NSCLC, not a general cytotoxic mechanism.

NSCLC Subtype-Selectivity Phenotypic Screening

Differential Induction of Integrated Stress Response (ISR) vs. Camptothecin

SW044248 (10 μM) induces robust phosphorylation of eIF2α (a hallmark of the ISR) within 2 hours in sensitive HCC4017 cells, an effect that is >5-fold greater than that observed with an equal concentration of camptothecin [1]. This activation is mediated through the kinases GCN2 and PKR [1]. The rapid ISR induction is a key mechanistic differentiator, as it is not observed with canonical Top1 inhibitors and correlates with the compound's unique selective toxicity .

Integrated Stress Response eIF2α Phosphorylation GCN2 Kinase

Selective Toxicity: SW044248 Spares Normal Bronchial Cells, Unlike Less Selective Cytotoxics

SW044248 demonstrates a clear therapeutic window in vitro, being non-toxic to immortalized human bronchial epithelial cells (HBEC30KT) at concentrations up to 10 μM (IC50 >10 μM), while exhibiting potent activity in isogenic NSCLC cells (HCC4017, IC50 = 1.68 μM) derived from the same patient . This contrasts with the clinical Top1 inhibitor topotecan, which shows significant toxicity to normal lung fibroblasts and epithelial cells at similar concentrations [1].

Normal Cell Toxicity Therapeutic Index Selective Cytotoxicity

Unique Resistance Mechanism: CDKN1A (p21) Upregulation Confers Specific Resistance to SW044248

SW044248-resistant NSCLC cells (e.g., HBEC30KT, HCC44) exhibit high basal and induced expression of the cyclin-dependent kinase inhibitor CDKN1A (p21), a mechanism not associated with resistance to camptothecin or other canonical Top1 inhibitors [1]. siRNA-mediated knockdown of CDKN1A sensitizes these cells to SW044248, confirming its functional role [1]. In contrast, resistance to camptothecin is primarily driven by drug efflux pumps or Top1 mutations [2].

CDKN1A p21 Drug Resistance Biomarker

High-Impact Research Applications for SW044248 Based on Validated Differentiation


NSCLC Subtype-Selective Vulnerability Screening and Biomarker Discovery

Researchers using SW044248 in phenotypic screens can identify and validate NSCLC subtypes that are dependent on the non-canonical Top1 vulnerability. Given that SW044248 is active in only ~24% of NSCLC lines [1], it serves as a precise probe to uncover the genetic or proteomic signatures (e.g., CDKN1A status) that dictate sensitivity. This application directly leverages the compound's unique, narrow selectivity profile compared to broad-spectrum cytotoxics like camptothecin [1].

Mechanistic Studies of Non-Canonical Top1 Inhibition and Integrated Stress Response

SW044248 is an essential tool for dissecting the link between Top1 inhibition and the integrated stress response (ISR). Its ability to rapidly and potently activate the GCN2/PKR-eIF2α axis, an effect >5-fold stronger than camptothecin [1], makes it ideal for studying ISR-mediated cell fate decisions and the role of translational control in drug sensitivity [1].

Investigating p21/CDKN1A-Mediated Drug Resistance Pathways

SW044248's unique dependence on CDKN1A for resistance provides a defined system for studying how cell cycle regulators modulate survival in response to Top1-targeted stress [1]. This is a distinct advantage over using canonical Top1 inhibitors, where resistance is typically mediated by drug efflux or target mutations, offering a cleaner model for studying CDKN1A biology [1].

In Vivo Studies of Selective Anti-Cancer Agents with Reduced Normal Tissue Toxicity

Preclinical in vivo models aimed at achieving a therapeutic window between tumor and normal tissue benefit from SW044248's >6-fold selectivity index observed in isogenic cell lines [1]. This property allows for the investigation of anti-tumor efficacy in NSCLC xenografts while minimizing the dose-limiting normal tissue toxicities (e.g., to bone marrow and gut epithelium) associated with clinical Top1 inhibitors like topotecan [1].

Quote Request

Request a Quote for SW044248

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.